molecular formula C11H16N4O B14535683 1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea

1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea

Cat. No.: B14535683
M. Wt: 220.27 g/mol
InChI Key: YMHGDDPABPDQPC-UHFFFAOYSA-N
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Description

1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea is an organic compound with a complex structure that includes a hydrazinylidene group and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea typically involves the reaction of 2,6-dimethylphenylhydrazine with an appropriate aldehyde or ketone, followed by the addition of a methylurea derivative. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A related compound with similar structural features.

    1-(2,6-Dimethylphenyl)ethanone: Another compound with a similar aromatic ring structure.

Uniqueness

1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea

InChI

InChI=1S/C11H16N4O/c1-8-5-4-6-9(2)10(8)15-14-7-13-11(16)12-3/h4-7,15H,1-3H3,(H2,12,13,14,16)

InChI Key

YMHGDDPABPDQPC-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N/N=C/NC(=O)NC

Canonical SMILES

CC1=C(C(=CC=C1)C)NN=CNC(=O)NC

Origin of Product

United States

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